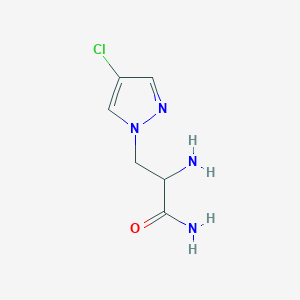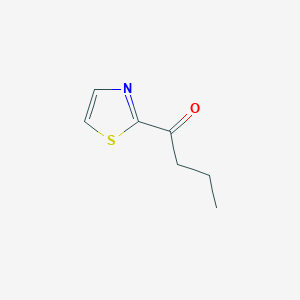
2-Butanoyl-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiazol-2-yl-butan-1-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Thiazol-2-yl-butan-1-one typically involves the formation of the thiazole ring through a series of chemical reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. This reaction can be carried out under conventional heating or using microwave irradiation to improve efficiency and yield . Industrial production methods often employ eco-friendly techniques, such as solvent-free conditions and the use of green catalysts, to minimize environmental impact .
Analyse Chemischer Reaktionen
1-Thiazol-2-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, while nucleophilic substitution can take place at the sulfur atom
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Biology: Thiazole derivatives, including 1-Thiazol-2-yl-butan-1-one, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory, antiviral, and antitumor activities
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 1-Thiazol-2-yl-butan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antioxidant properties can help protect cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Thiazol-2-yl-butan-1-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug with activity against various tumor types
What sets 1-Thiazol-2-yl-butan-1-one apart is its unique combination of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)butan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
PKZQHUSSGTVETH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


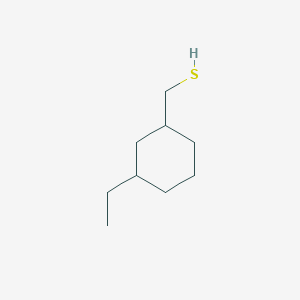
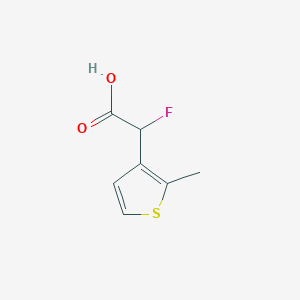

![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)


![4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13306444.png)
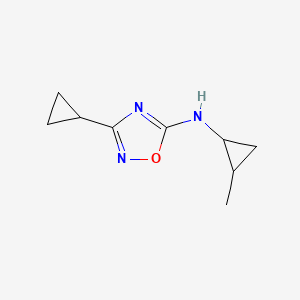
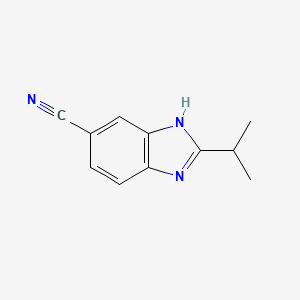
![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)
